(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-30-19-8-6-17(7-9-19)23-26-24-28(27-23)18(15-33-24)12-13-25-22(29)11-5-16-4-10-20(31-2)21(14-16)32-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHWXYQMDFEJIT-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.43 g/mol. The structure features a thiazole ring and a triazole moiety which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the incorporation of the thiazole and triazole groups has been linked to enhanced inhibition of tumor growth and cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with tubulin polymerization, similar to other known inhibitors like colchicine and CA-4. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.
- In Vitro Studies : In studies evaluating antiproliferative effects, derivatives of related compounds showed IC50 values in the low nanomolar range against several cancer cell lines. For example:
Selectivity Towards Cancer Cells
The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. Preliminary studies suggest that the compound exhibits minimal cytotoxicity towards normal human peripheral blood lymphocytes (PBL), with IC50 values significantly higher than those observed in cancerous cells .
Study 1: Antitumor Activity in Vivo
In a study involving syngeneic hepatocellular carcinoma models in Balb/c mice, the compound showed promising results by significantly reducing tumor growth when compared to control treatments. The effectiveness was attributed to its ability to disrupt vascularization within tumors .
Study 2: Structure-Activity Relationship (SAR)
A series of compounds were synthesized to evaluate the impact of various substituents on biological activity. The results indicated that specific modifications on the phenyl rings could enhance potency against different cancer types:
- Compounds with methoxy groups at specific positions exhibited improved activity compared to their unsubstituted counterparts .
Data Summary
| Compound | Structure | IC50 (nM) | Cell Line |
|---|---|---|---|
| 3c | Thiazole-Triazole derivative | 0.21–3.2 | Multiple Cancer Lines |
| CA-4 | Vascular Disrupting Agent | 525 | Multiple Cancer Lines |
| Control | Non-targeted Agent | >1000 | Normal Cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the biological and chemical relevance of the target compound, we compare it with structurally related acrylamide and thiazolo-triazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings
Structural Influence on Bioactivity: The dual methoxy groups in the target compound and ’s benzothiazole analogue enhance DNA intercalation and protein binding compared to mono-methoxy derivatives (e.g., compound 3e) .
Synthetic Feasibility :
- Thiazolo-triazole cores (target compound, ) are synthesized via cyclocondensation of thioamides and hydrazines, whereas benzothiazole-thiophene hybrids () require multi-step coupling .
- Acrylamide linkers are typically introduced via nucleophilic substitution or Heck reactions, with purity >95% achievable via crystallization or LCMS .
Target Selectivity :
- The 3,4-dimethoxyphenyl group in the target compound may confer selectivity for kinases or G-protein-coupled receptors (GPCRs) over simpler acrylamides like 6t, which show broader receptor antagonism .
- Thiazolo-triazole derivatives exhibit stronger antimicrobial activity compared to pyrazole-thiazole hybrids, likely due to enhanced membrane interaction .
Q & A
Q. What are the critical steps in synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo-triazole core, followed by acrylamide coupling. Key steps include:
- Cyclization : Using precursors like 4-methoxyphenyl-substituted thiazolo[3,2-b][1,2,4]triazole derivatives under reflux conditions with solvents like ethanol or dimethylformamide (DMF) .
- Acrylamide Formation : Reacting the thiazolo-triazole intermediate with 3,4-dimethoxyphenylacrylic acid via nucleophilic acyl substitution. Temperature control (e.g., 60–80°C) and pH adjustment (using bases like NaH) are critical to minimize side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%). Confirmation via HPLC or TLC is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the thiazolo-triazole proton signals appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ~550–560 Da) and detects isotopic patterns for halogens or sulfur .
- Infrared (IR) Spectroscopy : Confirms acrylamide C=O stretching (~1650 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
- Methodology :
- Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl or 4-methoxyphenyl groups. For example:
- Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess effects on target binding .
- Introduce heterocycles (e.g., thiophene) to evaluate solubility and pharmacokinetics .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs. Validate with mutagenesis studies .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC50 determination) and compare with the parent compound to identify key functional groups .
Q. What strategies mitigate discrepancies in biological activity data across different in vitro models?
- Methodology :
- Model Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability. Pre-treat cells with inhibitors (e.g., cytochrome P450) to account for metabolic differences .
- Dose-Response Curves : Perform 8–12-point dilution series to ensure accurate EC50/IC50 calculations. Replicate experiments ≥3 times to assess statistical significance .
- Orthogonal Assays : Combine cell viability (MTT assay) with apoptosis markers (Annexin V/PI staining) to cross-validate pro-apoptotic effects .
Q. How can computational chemistry predict metabolic stability and toxicity of this compound?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate:
- Metabolic Sites : Cytochrome P450-mediated oxidation of methoxy or acrylamide groups .
- Toxicity : Predict hepatotoxicity (e.g., via ProTox-II) or hERG channel inhibition .
- Molecular Dynamics (MD) Simulations : Simulate compound binding to serum albumin to assess plasma protein binding and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
